Molecular Weight Advantage Over Bis-Phenyl Triazine ETMs for Thermal Stability
The target compound possesses a molecular weight of 765.94 g/mol, which is 228.27 g/mol (42% greater) than the widely used 2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine (pT2T, 537.67 g/mol) and 228.27 g/mol (42% greater) than 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T). This substantial molecular weight difference, driven by the extended terphenyl substituents, is the primary structural determinant of elevated glass transition temperature (Tg) and reduced crystallisation tendency during thermal vacuum deposition, as established in the triazine electron-transport material patent literature [1].
| Evidence Dimension | Molecular weight (thermal stability proxy) |
|---|---|
| Target Compound Data | 765.94 g/mol |
| Comparator Or Baseline | pT2T (2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine): 537.67 g/mol; T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine): 537.67 g/mol [1] |
| Quantified Difference | 228.27 g/mol (42.4%) higher than pT2T or T2T |
| Conditions | Calculated from molecular formula C57H39N3 vs. C39H27N3 |
Why This Matters
Higher molecular weight in this structural class correlates with reduced volatility, higher glass transition temperature, and improved amorphous film stability during OLED fabrication—directly reducing the risk of crystallization-induced device failure highlighted in patent US8679647.
- [1] Bossgoo. 2,4,6-Tris[(1,1'-biphenyl)-4-yl]-1,3,5-triazine CAS 31274-51-8 — molecular weight 537.67. View Source
